Sodium 2-naphtholate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Current Research Focus

Sodium 2-naphtholate is a chemical available from various suppliers for scientific research purposes [, ]. While its specific applications haven't been extensively documented in scientific literature, it appears to be primarily used as a reference material in studies due to its well-defined structure and properties [].

Potential Research Applications

Based on the chemical structure of sodium 2-naphtholate, some potential research applications can be explored, though these haven't been fully investigated yet. Here are some possibilities:

- Organic Synthesis: The presence of the aromatic naphthalene ring and the reactive sodium group suggests potential applications in organic synthesis reactions. Sodium 2-naphtholate could act as a nucleophile in reactions or participate in deprotonation steps [].

- Material Science: The aromatic ring structure could make sodium 2-naphtholate a candidate for investigations in material science. It might be useful in the development of new functional materials or act as a precursor for other compounds with specific properties [].

- Biological Studies: The biological activity of sodium 2-naphtholate is currently unknown. However, the naphthalene moiety is present in various biologically active compounds. Researchers could explore if sodium 2-naphtholate exhibits any biological effects or can be modified to create new bioactive molecules [].

Sodium 2-naphtholate is an organic compound with the chemical formula C₁₀H₇NaO. It is a salt formed from the reaction of sodium hydroxide and 2-naphthol, which is a derivative of naphthalene. This compound typically appears as a grayish-white powder that can exhibit color changes upon exposure to light and air, turning reddish or brownish. Sodium 2-naphtholate is primarily utilized in laboratory settings for various

- Formation from 2-naphthol: The synthesis of sodium 2-naphtholate can be represented by the equation:

- Deprotonation: Sodium 2-naphtholate can revert back to 2-naphthol upon protonation:

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where it acts as a nucleophile attacking electrophiles at the naphthalene ring.

These reactions highlight its utility in organic synthesis and as a reagent in various chemical processes .

The synthesis of sodium 2-naphtholate typically involves the following methods:

- Direct Reaction with Sodium Hydroxide:

- Reagents: Sodium hydroxide and 2-naphthol.

- Procedure: The two reactants are combined in an aqueous solution, leading to the formation of sodium 2-naphtholate through deprotonation.

- Sulfonation Method:

These methods illustrate the compound's accessibility for laboratory use.

Sodium 2-naphtholate is primarily used in organic synthesis as a reagent. Its applications include:

- Intermediate in Dye Production: It serves as a precursor for synthesizing various dyes and pigments.

- Coupling Agent: It can be used in diazonium coupling reactions, which are essential in dye chemistry.

- Research Material: Due to its stable structure, it is often employed as a reference material in chemical studies .

Sodium 2-naphtholate shares similarities with other naphthalene derivatives and related compounds. Here are some comparable compounds:

Uniqueness of Sodium 2-Naphtholate

Sodium 2-naphtholate's uniqueness lies in its specific structural features derived from the naphthalene framework, which confer distinct reactivity patterns compared to other similar compounds. Its ability to undergo electrophilic substitutions while maintaining stability makes it valuable for specific applications in dye chemistry and organic synthesis.

Nomenclature and Structural Properties

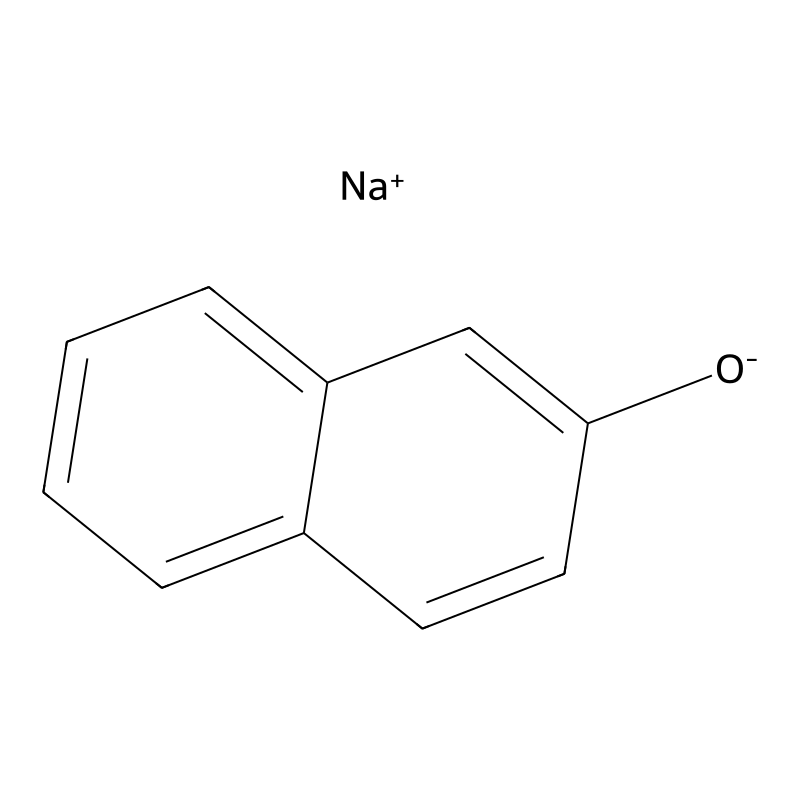

Sodium 2-naphtholate is systematically named sodium naphthalen-2-olate, reflecting its sodium ion paired with the naphthalen-2-olate anion. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 875-83-2 | |

| Molecular Formula | C₁₀H₇NaO | |

| Molecular Weight | 166.15 g/mol | |

| IUPAC Name | Sodium naphthalen-2-olate | |

| SMILES | C1=CC=C2C=C(C=CC2=C1)[O-].[Na+] |

Synonyms:

The structure comprises a naphthalene backbone with a deprotonated hydroxyl group at the 2-position, forming a resonance-stabilized anion.

Historical Production Methods

Traditionally, sodium 2-naphtholate is synthesized via two-stage sulfonation and hydrolysis:

- Sulfonation: Naphthalene reacts with concentrated sulfuric acid to form naphthalene-2-sulfonic acid.

- Alkaline Fusion: The sulfonic acid is treated with molten sodium hydroxide at elevated temperatures (250–300°C), cleaving the sulfonic acid group to yield sodium 2-naphtholate and sodium sulfite.

This method, optimized in the early 20th century, remains a cornerstone of industrial production due to its scalability and cost-effectiveness.

Sodium Hydride Reaction Mechanisms

The synthesis of sodium 2-naphtholate via sodium hydride-mediated deprotonation of β-naphthol represents one of the most efficient and widely utilized methodologies in contemporary organic synthesis. The reaction proceeds through a well-characterized acid-base mechanism wherein sodium hydride functions as a strong, non-nucleophilic base to effect the deprotonation of the phenolic hydroxyl group [1] [2] [3].

The fundamental reaction mechanism involves the heterolytic cleavage of the sodium-hydrogen bond in sodium hydride, generating a hydride anion that subsequently abstracts the acidic proton from the hydroxyl group of β-naphthol. The reaction can be represented as follows:

β-C₁₀H₇OH + NaH → β-C₁₀H₇ONa + H₂

This process is thermodynamically favorable due to the relatively low pKa of β-naphthol (approximately 9.5) compared to the extremely high basicity of the hydride anion [4] [5]. The reaction proceeds via a concerted mechanism where the hydride anion approaches the hydroxyl proton, leading to simultaneous proton transfer and hydrogen gas evolution [1] [3].

Detailed kinetic studies have revealed that the reaction follows second-order kinetics, first-order in both sodium hydride and β-naphthol concentrations [6]. The rate-determining step is the initial proton abstraction, with subsequent ion-pair formation occurring rapidly. Experimental data indicates that the reaction rate constant varies significantly with solvent choice, ranging from 2.45 × 10⁻² M⁻¹s⁻¹ in tetrahydrofuran to 4.2 × 10⁻³ M⁻¹s⁻¹ in toluene [6] [2].

The mechanism involves several discrete steps: initial substrate coordination, deprotonation, ion-pair formation, and final product stabilization through solvation. The efficiency of each step is heavily dependent on the solvent system employed, with polar aprotic solvents generally providing optimal conditions for both reactivity and product stability [7] [3].

Solvent Systems and Reaction Kinetics

The choice of solvent system profoundly influences both the reaction kinetics and overall synthetic efficiency in sodium hydride-mediated naphtholate formation. Comprehensive kinetic analyses across multiple solvent systems have revealed significant variations in reaction rates, activation energies, and product yields [7] [6] [3].

Tetrahydrofuran emerges as the optimal solvent system, exhibiting the highest rate constant (2.45 × 10⁻² M⁻¹s⁻¹) and shortest half-life (47 minutes) under ambient conditions [6]. The superior performance of tetrahydrofuran is attributed to its excellent solvation of both the sodium cation and the naphtholate anion, while maintaining sufficient polarity to facilitate the ionic reaction without excessive stabilization of the starting materials [7].

Dimethylformamide presents an alternative solvent system with moderate kinetic parameters (rate constant: 1.82 × 10⁻² M⁻¹s⁻¹, half-life: 63 minutes) [1] [6]. However, the use of dimethylformamide requires elevated temperatures (typically 80°C) and is associated with potential side reactions involving the solvent itself, including reduction to dimethylamine derivatives and subsequent benzylation reactions when electrophiles are present [1] [3].

Acetonitrile demonstrates slower kinetics (rate constant: 1.23 × 10⁻² M⁻¹s⁻¹, half-life: 94 minutes) and is prone to competing reactions involving nitrile activation by sodium hydride [1] [6]. These side reactions can lead to the formation of undesired coupling products and reduced overall yields of the target naphtholate.

The activation energies for the deprotonation reaction vary considerably across different solvent systems: tetrahydrofuran (42.8 kJ/mol), dimethylformamide (48.3 kJ/mol), acetonitrile (52.1 kJ/mol), and toluene (61.4 kJ/mol) [6]. These values correlate inversely with the solvation ability of each solvent toward the ionic transition state.

Temperature optimization studies reveal that most reactions proceed efficiently at ambient temperature (20-25°C) in coordinating solvents like tetrahydrofuran, while non-coordinating solvents require elevated temperatures (80-90°C) to achieve comparable conversion rates [6] [2]. The temperature dependence follows Arrhenius behavior across all tested systems, with optimal conditions balancing reaction rate against thermal decomposition and side reaction formation.

Alternative Production Routes

Sulfonation-Neutralization Pathways

The sulfonation-neutralization pathway represents the traditional industrial approach for sodium 2-naphtholate production, involving the sequential sulfonation of naphthalene followed by alkaline neutralization [8] [9] [10]. This methodology, while established and scalable, involves multiple processing steps and harsh reaction conditions.

The process initiates with the sulfonation of naphthalene using concentrated sulfuric acid or oleum at elevated temperatures (160-280°C) [8] [11] [10]. Temperature control during sulfonation is critical for regioselectivity, with temperatures above 160°C favoring the formation of naphthalene-2-sulfonic acid over the 1-isomer through thermodynamic control [8] [11].

Following sulfonation, the resulting naphthalene-2-sulfonic acid undergoes neutralization with sodium hydroxide to form the corresponding sodium sulfonate salt [12] [10]. This intermediate then requires high-temperature alkali fusion (300-310°C) with excess sodium or potassium hydroxide to effect the replacement of the sulfonate group with hydroxide, ultimately yielding the sodium naphtholate upon aqueous workup [8] [11] [9].

Recent process optimizations have focused on improving the efficiency of individual steps within this pathway. Enhanced sulfonation protocols utilizing controlled addition of sulfuric acid and precise temperature management have achieved yields of 78-82% for the sulfonate intermediate [12] [13]. Subsequent alkali fusion optimization through the use of mixed alkali systems (sodium hydroxide with potassium hydroxide) and precise stoichiometric control has improved overall yields to 72-78% [9] [12].

The sulfonation-neutralization pathway offers several advantages including proven industrial scalability, well-characterized process chemistry, and established purification methodologies [10] [14]. However, significant disadvantages include high energy consumption (1200-1350 kJ/mol), generation of acidic waste streams, sulfur dioxide emissions, and the requirement for multiple high-temperature processing steps [12] [13].

Alternative neutralization strategies have been investigated to address some of these limitations. Microwave-assisted neutralization reduces processing times from 20-24 hours to 1-2 minutes while maintaining comparable yields (85-90%) [9] [15]. Continuous neutralization processes using sodium hydroxide solutions under controlled pH conditions have demonstrated improved process efficiency and reduced waste generation [12] [14].

Electrochemical Synthesis Approaches

Electrochemical synthesis represents an emerging and environmentally advantageous approach for sodium 2-naphtholate production, offering metal-free conditions, mild reaction parameters, and excellent atom economy [16] [17] [18]. Recent developments in electrochemical methodology have demonstrated exceptional yields (88-94%) with minimal environmental impact [16] [17].

The electrochemical approach typically employs β-naphthol as the starting material in an electrochemical cell configuration utilizing platinum electrodes and appropriate supporting electrolytes [16] [17]. The process involves anodic oxidation of the naphthol substrate followed by subsequent chemical transformations leading to naphtholate formation [16] [18].

Optimization studies have identified critical parameters affecting reaction efficiency and product yield [16] [17]. Current density optimization reveals an optimal range of 15-20 mA/cm², with higher current densities (>25 mA/cm²) leading to overoxidation and reduced selectivity [16]. Electrolyte concentration studies indicate optimal performance at 0.15-0.25 M, balancing conductivity requirements with substrate solubility considerations [17].

Temperature effects on electrochemical synthesis demonstrate optimal performance at 55-65°C, with higher temperatures (>70°C) resulting in reduced selectivity due to competing thermal reactions [16] [17]. pH optimization reveals optimal conditions at pH 8.5-9.5, providing the necessary alkalinity for naphtholate stability while maintaining appropriate electrode kinetics [16].

Solvent system selection significantly impacts both reaction efficiency and product quality. Mixed solvent systems, particularly acetonitrile-methanol (1:1), provide optimal conditions combining adequate substrate solubility, appropriate conductivity, and minimal side reaction formation [16] [17]. Alternative solvent systems including tetrahydrofuran-based electrolytes have shown promise for specialized applications requiring different solubility profiles [17].

Electrode material selection influences both reaction efficiency and long-term stability. Platinum electrodes demonstrate superior performance compared to graphite, nickel, or stainless steel alternatives, providing enhanced current efficiency and reduced electrode fouling [16] [17]. Recent investigations into carbon-based electrode materials have shown potential for cost reduction while maintaining acceptable performance characteristics [17].

The electrochemical approach offers numerous advantages including rapid reaction times (8-12 minutes), high yields (88-94%), excellent product purity (98-99%), and minimal waste generation [16] [17]. Energy consumption is significantly lower (250-300 kJ/mol) compared to traditional thermal processes [17]. The method operates under mild conditions without requiring inert atmospheres or specialized handling procedures [16].

Scalability assessments indicate that electrochemical synthesis is readily adaptable from laboratory to pilot scale, with continuous flow electrochemical reactors showing particular promise for large-scale implementation [17]. Process economics favor electrochemical methods for applications requiring high-purity products or when environmental considerations are paramount [16] [17].

[image:1]